2-(Chroman-4-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dihydro-2H-chromen-4-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,9H,5-6,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYXMJQRCNOPEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chroman 4 Yl Acetonitrile and Its Analogs
Established Synthetic Pathways
Conventional approaches to the synthesis of the chroman framework, a necessary precursor for 2-(chroman-4-yl)acetonitrile, often rely on well-established cyclization reactions.
Conventional Reaction Sequences
A common and long-standing method for the synthesis of the chroman-4-one core involves the reaction of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde. nih.gov This acid- or base-catalyzed reaction proceeds through an aldol condensation followed by an intramolecular Michael addition to form the chroman-4-one ring. The general scheme for this reaction is depicted below:

Scheme 1: General conventional synthesis of chroman-4-one derivatives.
Another established route involves the reaction of phenols with α,β-unsaturated carboxylic acid chlorides, which after a rearrangement, yield chroman-4-ones. google.com However, this method can require harsh conditions and the use of a large excess of polyphosphoric acid. google.com
Precursor Design and Selection Strategies
The selection of precursors is critical in determining the substitution pattern of the final chroman-4-yl)acetonitrile analog. The aromatic portion of the chroman ring is derived from the substituted 2'-hydroxyacetophenone or phenol, allowing for a wide range of functional groups to be incorporated. The choice of the aldehyde in the condensation reaction with 2'-hydroxyacetophenone determines the substituent at the 2-position of the chroman ring. For the synthesis of the parent this compound, an unsubstituted 2'-hydroxyacetophenone and formaldehyde would be the logical starting materials.
Modern and Sustainable Synthetic Approaches
Contemporary synthetic chemistry has focused on developing more efficient, sustainable, and versatile methods for the construction of heterocyclic compounds like chromans. These approaches often utilize catalytic systems to achieve high yields and selectivities under milder reaction conditions.
Catalytic Systems in C-C Bond Formation
The formation of the chroman ring and the subsequent introduction of the acetonitrile (B52724) group are pivotal C-C bond-forming steps that can be facilitated by various catalytic systems.
Transition metal catalysis has emerged as a powerful tool for the synthesis of chroman derivatives. Palladium-catalyzed reactions, for instance, have been employed in the intramolecular cyclization of appropriate precursors. researchgate.net While not directly leading to this compound, these methods provide efficient access to the chroman core. For example, a palladium(II) complex can catalyze the cyanation of aryl bromides, a reaction that could be adapted for the synthesis of cyanated chroman precursors. researchgate.net
More recently, visible-light-driven, metal-free radical annulation reactions of 2-(allyloxy)arylaldehydes have been developed for the synthesis of chroman-4-ones. nih.govfrontiersin.org These methods are considered more sustainable as they avoid the use of heavy metals and often proceed under mild conditions.
The direct introduction of the acetonitrile group at the 4-position of the chroman ring represents a significant synthetic challenge. Modern organocatalytic methods offer potential solutions. While direct catalytic introduction of an acetonitrile group at the C4-carbonyl of a chroman-4-one is not well-documented, related transformations provide a conceptual framework.
One plausible modern approach involves a Wittig-Horner reaction on a chroman-4-one precursor using a reagent like diethyl cyanomethylphosphonate. organic-chemistry.orgenamine.net This reaction would yield a chroman-4-ylideneacetonitrile intermediate. Subsequent reduction of the exocyclic double bond would afford the desired this compound. researchgate.net This two-step sequence is a powerful method for converting a ketone into a substituted alkane.

Scheme 2: Proposed Wittig-Horner approach for the synthesis of this compound.
Another potential strategy is the application of a Strecker synthesis on the chroman-4-one. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org This would involve the reaction of the ketone with a cyanide source (e.g., trimethylsilyl cyanide) and an amine to form an α-aminonitrile at the 4-position. Subsequent chemical manipulation would be required to remove the amino group and afford the target acetonitrile derivative. The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes or ketones. masterorganicchemistry.comwikipedia.org

Scheme 3: Conceptual Strecker synthesis approach on chroman-4-one.
The development of organocatalytic versions of these reactions could offer advantages in terms of enantioselectivity, which is crucial for the synthesis of chiral analogs of this compound.
The following table summarizes the key synthetic approaches discussed:
| Method | Precursors | Key Transformation | Advantages | Challenges |
| Conventional Synthesis | 2'-Hydroxyacetophenone, Aldehyde | Aldol condensation, Michael addition | Well-established, readily available starting materials | Often requires harsh conditions, limited functional group tolerance |
| Transition Metal Catalysis | Functionalized phenols/aldehydes | Intramolecular cyclization, Cross-coupling | High efficiency, good functional group tolerance | Use of expensive and potentially toxic metals |
| Radical Annulation | 2-(Allyloxy)arylaldehydes | Radical cyclization | Mild conditions, metal-free | Precursor synthesis can be multi-step |
| Wittig-Horner Reaction | Chroman-4-one, Diethyl cyanomethylphosphonate | Olefination followed by reduction | Versatile for C-C bond formation | Two-step process, potential for side reactions |
| Strecker Synthesis | Chroman-4-one, Cyanide source, Amine | Formation of α-aminonitrile | Well-understood reaction | Requires subsequent removal of the amino group |
Green Chemistry Principles in Synthesis Optimization
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of chroman derivatives, this is achieved through methods like solvent-free reactions and the use of environmentally benign reagents, which minimize waste and energy consumption. nih.govunibo.it
Performing reactions without a solvent, or under neat conditions, offers significant environmental benefits by eliminating solvent waste, which is a major contributor to chemical pollution. This approach often leads to shorter reaction times, higher yields, and simplified work-up procedures. mdpi.com
Several solvent-free methods have been developed for the synthesis of chroman and chromene analogs. One notable technique is mechanochemistry, where mechanical energy, such as grinding, is used to initiate reactions. For instance, 3-hydroxy-2-styrylchromones have been synthesized efficiently by grinding a mixture of 1-(2′-Hydroxyphenyl)-5-aryl-penta-2,4-dien-1-ones, a urea–hydrogen peroxide complex, and potassium hydroxide. mdpi.com This method is expeditious, proceeds at room temperature, and avoids the formation of byproducts. mdpi.com
Another approach involves using solid catalysts under solvent-free conditions. Titanium dioxide nanoparticles (TiO₂ NPs) have been employed as an efficient and reusable catalyst for the one-pot, three-component synthesis of dihydropyrano[c]chromenes from aromatic aldehydes, malononitrile, and 4-hydroxycoumarin. benthamscience.com This domino reaction proceeds with high yields and demonstrates the advantages of a simple, clean, and environmentally friendly process. benthamscience.com Similarly, the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been achieved under solvent-free conditions using ultrasound irradiation, which enhances reaction rates and yields. researchgate.net
| Product Class | Reactants | Conditions | Yield | Reference |
| 3-Hydroxy-2-styrylchromones | 1-(2′-Hydroxyphenyl)-5-aryl-penta-2,4-dien-1-ones, UHP, KOH | Grinding, Room Temp, 5 min | High | mdpi.com |
| Dihydropyrano[c]chromenes | Aromatic aldehydes, Malononitrile, 4-Hydroxycoumarin | TiO₂ NPs, Solvent-free | High | benthamscience.com |
| Chroman-2,4-dione derivatives | Heterocyclic Ketene Aminals, Triethoxymethane | Solvent-free, One-pot | N/A | researchgate.net |
| 2-Amino-4H-chromene-3-carbonitrile | Aromatic aldehydes, Malononitrile, Dimedone | Ultrasound, Solvent-free, 70°C, 30 min | 92% | researchgate.net |
The selection of reagents plays a crucial role in the greenness of a synthetic pathway. ijsr.in Using non-toxic, renewable, and efficient catalysts and reaction media can significantly improve the environmental profile of a synthesis. ijsr.inresearchgate.net
Water is an ideal green solvent due to its non-toxicity, availability, and safety. ijsr.in The synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives has been successfully carried out in a water-ethanol mixture using pyridine-2-carboxylic acid (P2CA) as a recyclable and efficient catalyst. nih.gov This method adheres to green chemistry principles, providing high yields in short reaction times and demonstrating excellent green metrics, such as a high Atom Economy (AE) and a low E-factor. nih.gov
The use of organocatalysts is another strategy to avoid heavy metal contamination and harsh reaction conditions. For the synthesis of chromene derivatives, various catalysts have been explored in aqueous media, promoting rate enhancements and operational simplicity. nih.govijsr.in
Furthermore, reagents like the urea-hydrogen peroxide (UHP) complex serve as a stable and safe solid source of hydrogen peroxide, acting as a green oxidizing agent in reactions such as the Algar–Flynn–Oyamada reaction for synthesizing 3-hydroxy-2-styrylchromones. mdpi.com
| Reaction | Green Reagent/Solvent | Product | Key Advantages | Reference |
| Multicomponent synthesis | Pyridine-2-carboxylic acid (catalyst), Water-EtOH (solvent) | 2-Amino-4H-chromene-3-carbonitrile | High yields (up to 98%), short reaction time, catalyst recyclability, excellent green metrics | nih.gov |
| Algar–Flynn–Oyamada reaction | Urea-hydrogen peroxide (UHP) | 3-Hydroxy-2-styrylchromones | Solid, stable oxidant; avoids organic solvents | mdpi.com |
| Knoevenagel condensation | Water (solvent), DABCO-based ionic liquid (catalyst) | Substituted electrophilic alkenes | Recyclable catalyst, room temperature, excellent yields | ijsr.in |
Advanced Reaction Conditions and Techniques
To further improve synthetic efficiency, advanced techniques such as microwave-assisted synthesis and photoredox catalysis have been applied to the construction of chroman ring systems. These methods often provide access to novel chemical transformations and can significantly reduce reaction times and improve yields. rasayanjournal.co.in
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that can dramatically accelerate reaction rates compared to conventional heating methods. rasayanjournal.co.innih.gov This technology has been successfully applied to the synthesis of various chroman and chromone (B188151) derivatives.
The base-promoted condensation of 2-hydroxyacetophenones with aliphatic aldehydes to produce 2-alkyl-substituted 4-chromanones is significantly enhanced by microwave heating. nih.govnih.gov Reactions conducted in ethanol with diisopropylamine (DIPA) as a base at 160–170 °C under microwave irradiation are completed within one hour, affording moderate to high yields (43-88%). nih.govnih.gov The efficiency of this reaction is dependent on the substitution pattern of the starting acetophenone, with electron-deficient substrates generally providing higher yields. nih.gov
Microwave-assisted synthesis is particularly beneficial for multicomponent reactions, enabling the rapid assembly of complex molecular scaffolds in a single step. mdpi.com Various substituted chromene and chromone derivatives have been prepared using this technique, often resulting in higher yields and shorter reaction times compared to conventional methods. nih.govmdpi.com
| Product | Reactants | Conditions | Yield | Time | Reference |
| 2-Alkyl-4-chromanones | 2-Hydroxyacetophenones, Aliphatic aldehydes | DIPA, EtOH, 170°C, MW | 43-88% | 1 h | nih.gov |
| 2-Alkyl-4-chromanones | 2-Hydroxyacetophenones, Aldehydes | DIPA, EtOH, 160-170°C, MW | 17-88% | 1 h | nih.gov |
| Quinolin-4-ylmethoxychromen-4-ones | N/A | YbCl₃, Solvent-free, 100°C, MW | 80-95% | 4 min | nih.gov |
| 2H-Chromene derivatives | 6-Hydroxy-4-methyl-2H-chromen-2-one, SeO₂ | AcOH, DMF, 120°C, MW | N/A | 8-10 min | mdpi.com |
Visible-light photoredox catalysis has revolutionized modern organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. princeton.edu This strategy has been harnessed for both the construction and functionalization of the chroman core. frontiersin.orgbeilstein-journals.org
A metal- and aldehyde-free synthesis of 3-(arylmethyl)chroman-4-ones, which are analogs of homoisoflavonoids, has been developed using a visible-light-driven photoredox-neutral alkene acylarylation. frontiersin.org This protocol relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization followed by a radical-radical coupling sequence. frontiersin.org The reaction proceeds with good functional group tolerance under mild conditions. frontiersin.org
Photoredox catalysis also facilitates the functionalization of pre-formed chroman systems. A doubly decarboxylative Giese reaction has been reported for the synthesis of 4-substituted-chroman-2-ones and 2-substituted-chroman-4-ones. nih.gov This reaction couples coumarin-3-carboxylic acids or chromone-3-carboxylic acids with alkyl radicals generated from N-(acyloxy)phthalimides under visible light irradiation. nih.gov This method allows for the introduction of various alkyl groups at the C4 or C2 position of the chroman ring system, providing access to a library of biologically relevant molecules. nih.gov The use of organic dyes like eosin Y as a photoredox catalyst further enhances the green credentials of these transformations. semanticscholar.org
| Reaction Type | Substrates | Product | Catalyst System | Key Features | Reference |
| Alkene Acylarylation | Alkene-tethered carboxylic acids, Cyanoarenes | 3-(Arylmethyl)chroman-4-ones | Organic photocatalyst, Phosphine | Metal-free, oxidant-free, mild conditions | frontiersin.org |
| Doubly Decarboxylative Giese Reaction | Coumarin (B35378)/Chromone-3-carboxylic acids, N-(Acyloxy)phthalimides | 4-Substituted-chroman-2-ones, 2-Substituted-chroman-4-ones | Ru(bpy)₃²⁺ or Ir-based photocatalyst | Dual decarboxylation, broad substrate scope | nih.gov |
| Oxidative Cyclization | N/A | Chromeno[4,3-b]chromenes | Eosin Y | Visible light, aerobic, high atom economy | semanticscholar.org |
Regioselectivity and Stereoselectivity in Synthesis
Controlling regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the spatial orientation of the product) is fundamental to modern organic synthesis, particularly for producing chiral molecules with specific biological functions.
Regioselective synthesis of chroman derivatives has been achieved through various cycloaddition reactions. For example, spiro[chroman-4-one] derivatives can be synthesized via a regioselective [4+2] cycloaddition of (E)-3-arylidene-4-chromanones with a Reissert salt. researchgate.net
The stereoselective synthesis of chiral chromans has been advanced through asymmetric catalysis. A highly efficient nickel-catalyzed asymmetric stereoselective intramolecular reductive cyclization of aryl-chained alkynones has been developed. chemrxiv.org Using a P-chiral monophosphine ligand, this method provides chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters with excellent yields, enantioselectivities (up to >99:1 er), and geometric selectivity (>99:1 E/Z). chemrxiv.org This approach is practical for gram-scale synthesis and provides access to a wide range of functionalized, chiral chroman structures. chemrxiv.org
In other synthetic routes, diastereoselectivity has been observed. For instance, the bromination of 2-pentylchroman-4-one with Py·Br₃ resulted in 3-bromo-2-pentylchroman-4-one as a diastereomeric mixture, with the cis-isomer being the major product (80:20 ratio), which was confirmed by computational studies to be the more stable isomer. nih.gov
Control of Substitution Patterns on the Chroman Core
Control over the substitution pattern on the aromatic ring of the chroman core is primarily achieved during the synthesis of the chroman-4-one precursor. A common and effective method involves the reaction of appropriately substituted 2'-hydroxyacetophenones with aldehydes, followed by an intramolecular oxa-Michael addition. nih.gov This approach allows for the incorporation of various substituents at the 6, 7, and 8-positions of the chroman-4-one ring system.
The nature of the substituents on the starting 2'-hydroxyacetophenone has a significant impact on the efficiency of the chroman-4-one formation. nih.gov Research has demonstrated that electron-withdrawing groups on the aromatic ring of the 2'-hydroxyacetophenone generally lead to higher yields of the desired chroman-4-one. Conversely, the presence of electron-donating groups can promote self-condensation of the aldehyde reactant, leading to the formation of byproducts and consequently lowering the yield of the target chroman-4-one. nih.gov For instance, the synthesis of 6,8-dimethyl- and 6-methoxy-substituted 2-pentylchroman-4-one derivatives resulted in low yields of 17%. nih.gov
This dependency on the electronic nature of the substituents is a critical consideration for the strategic synthesis of specifically substituted chroman-4-one analogs. The table below summarizes the effect of different substitution patterns on the yield of the chroman-4-one synthesis.
| Starting Material (Substituted 2'-hydroxyacetophenone) | Substituent Nature | Position(s) of Substitution | Product (Substituted Chroman-4-one) | Yield | Reference |
| 2'-Hydroxy-3',5'-dibromoacetophenone | Electron-withdrawing | 6, 8-dibromo | 6,8-Dibromo-2-pentylchroman-4-one | High | nih.gov |
| 2'-Hydroxy-5'-chloroacetophenone | Electron-withdrawing | 6-chloro | 6-Chloro-2-pentylchroman-4-one | High | nih.gov |
| 2'-Hydroxy-3',5'-dimethylacetophenone | Electron-donating | 6, 8-dimethyl | 6,8-Dimethyl-2-pentylchroman-4-one | 17% | nih.gov |
| 2'-Hydroxy-5'-methoxyacetophenone | Electron-donating | 6-methoxy | 6-Methoxy-2-pentylchroman-4-one | 17% | nih.gov |
| 2'-Hydroxy-4'-fluoroacetophenone | Electron-withdrawing | 7-fluoro | 7-Fluoro-2-pentylchroman-4-one | - | acs.orgnih.gov |
This table is representative of the general findings on the influence of substituents on the yield of chroman-4-one synthesis.
Another synthetic route to chroman-4-ones involves the Michael addition of phenols to acrylonitrile, which generates 3-aryloxypropanenitriles. researchgate.net These intermediates then undergo an intermolecular Houbene-Hoesch reaction to afford the desired chroman-4-ones. This method also allows for the use of variously substituted phenols to create a diverse library of chroman-4-one precursors. researchgate.net
Stereochemical Considerations at the C-4 Position and Acetonitrile Linkage
The introduction of the acetonitrile group at the C-4 position of the chroman ring creates a stereocenter, making stereochemical control a crucial aspect of the synthesis of this compound. The primary strategy for achieving this control involves the stereoselective transformation of the C-4 carbonyl group of a chroman-4-one precursor.
A key step is the stereoselective reduction of the chroman-4-one to the corresponding chroman-4-ol. The resulting hydroxyl group can then be substituted by a nitrile group, often with inversion of configuration, to yield the desired this compound. The stereochemistry of the final product is therefore dependent on the stereoselectivity of the initial reduction step.
Studies on related thiochroman-4-ones have shown that reduction with sodium borohydride can lead to the formation of cis-3-halogenothiochroman-4-ols. rsc.org The stereochemical outcome is dictated by the conformational preference of the heterocyclic ring, which tends to adopt a 'sofa' conformation. In the case of the cis-isomer, the most stable conformation places the substituent at the benzylic position in a pseudo-axial orientation. rsc.org These principles of conformational analysis and stereoselective reduction are applicable to the chroman-4-one system and are fundamental to controlling the stereochemistry at the C-4 position.
The introduction of the acetonitrile group itself can be achieved through various nucleophilic substitution methods on a C-4 activated intermediate, such as a chroman-4-ol derivative (e.g., a tosylate or mesylate) or by direct addition of a cyanide equivalent to the chroman-4-one. The stereochemical course of these reactions determines the final configuration of the C-4 stereocenter.
Furthermore, advanced catalytic asymmetric methods are being developed for the synthesis of chiral chromans. chemrxiv.org Transition metal catalysis, employing chiral ligands, has been successfully used to construct chroman structures with excellent enantioselectivity. chemrxiv.org Such methods provide a powerful tool for establishing the desired stereochemistry at the C-4 position during the formation of the chroman ring itself or in subsequent functionalization steps.
The linkage of the acetonitrile group to the C-4 position results in a chiral center. The spatial arrangement of the substituents around this center is critical for the biological activity of the molecule. The development of synthetic methods that allow for precise control over this stereochemistry is therefore of paramount importance for the preparation of enantiomerically pure this compound and its analogs.
Chemical Transformations and Derivatization Strategies
Reactivity of the Acetonitrile (B52724) Moiety
The acetonitrile group in 2-(Chroman-4-yl)acetonitrile is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic additions to the nitrile group, hydrolysis, amidation, and cyclocondensation reactions.
Nucleophilic Additions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures.
One of the most common nucleophilic addition reactions involving nitriles is the reaction with Grignard reagents. The addition of a Grignard reagent to the nitrile carbon of this compound would initially form an imine, which upon acidic workup, would yield a ketone. This provides a straightforward method for the introduction of a new carbon-carbon bond at this position. libretexts.orgchemistrysteps.com
Similarly, organolithium reagents can add to the nitrile group to form ketones after hydrolysis. The reaction proceeds through a similar mechanism to the Grignard reaction, involving the formation of an imine intermediate. chemistrysteps.com
Reduction of the nitrile group can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction proceeds via nucleophilic addition of a hydride ion to the nitrile carbon, ultimately yielding a primary amine, 2-(Chroman-4-yl)ethanamine. chemistrysteps.com A milder reducing agent, diisobutylaluminium hydride (DIBAL-H), can be used to partially reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. chemistrysteps.com
Hydrolysis and Amidation Reactions
The nitrile group of this compound can be hydrolyzed to a carboxylic acid, 2-(Chroman-4-yl)acetic acid, under either acidic or basic conditions. ebsco.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, such as hydrochloric acid or sulfuric acid, and heat, the nitrile is first protonated, which activates the carbon-nitrogen triple bond towards nucleophilic attack by water. This leads to the formation of an amide intermediate, 2-(Chroman-4-yl)acetamide, which is then further hydrolyzed to the corresponding carboxylic acid and an ammonium salt. chemistrysteps.comebsco.com
Base-Catalyzed Hydrolysis: Under basic conditions, for example, using sodium hydroxide solution and heat, the hydroxide ion acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This also proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylate salt. Acidification of the reaction mixture then yields the free carboxylic acid. chemistrysteps.com
Amidation of this compound can be achieved through partial hydrolysis under controlled conditions, stopping the reaction at the amide stage. ebsco.com Alternatively, direct reaction with hydrogen peroxide in an alkaline medium can also yield the corresponding amide.
Cyclocondensation Reactions with the Acetonitrile Unit
The active methylene group adjacent to the nitrile in this compound and the nitrile group itself can participate in cyclocondensation reactions to form various heterocyclic systems. For example, condensation reactions with dicarbonyl compounds or their equivalents in the presence of a base can lead to the formation of substituted pyridines or other nitrogen-containing heterocycles. While specific examples for this compound are not extensively documented, the general reactivity of active methylene nitriles suggests this possibility.
Modifications of the Chroman Ring System
The chroman ring system, particularly the benzo-fused ring, is amenable to various modifications, primarily through electrophilic aromatic substitution reactions. The existing substituents on the ring will direct the position of the incoming electrophile.
Electrophilic Aromatic Substitutions on the Benzo-Fused Ring
The benzene (B151609) ring of the chroman scaffold can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts alkylation and acylation. The ether oxygen of the chroman ring is an activating group and directs incoming electrophiles to the ortho and para positions (C-6 and C-8).
Nitration: Nitration of the chroman ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid. chemrxiv.org This reaction introduces a nitro group onto the aromatic ring, typically at the C-6 and/or C-8 positions, depending on the reaction conditions and the presence of other substituents.
Halogenation: Bromination of the aromatic ring can be carried out using reagents like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile. uzh.chresearchgate.net This method offers a regioselective and chemoselective approach to introduce a bromine atom onto the activated aromatic ring.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation provide routes to introduce alkyl and acyl groups, respectively, onto the chroman ring. nih.gov These reactions are typically catalyzed by a Lewis acid, such as aluminum chloride. The position of substitution is again directed by the activating effect of the ether oxygen.
Functionalization at the C-2, C-3, and C-4 Positions of the Chroman Ring
Direct functionalization at the C-2, C-3, and C-4 positions of the chroman ring in this compound is less common and often requires more specific synthetic strategies.
Functionalization at C-2 and C-3: Modifications at the C-2 and C-3 positions often involve starting from a chromone (B188151) precursor and performing reactions before or during the formation of the saturated heterocyclic ring. For instance, reactions on chromone-3-carboxylic acids can introduce functionality at the C-3 position. chemrxiv.org Site-selective C-H activation has also been explored for the functionalization of chromones at these positions. rsc.org
Functionalization at C-4: The C-4 position is already substituted with the acetonitrile group. Further modifications at this position would typically involve reactions of the acetonitrile moiety as described in section 3.1. However, radical-mediated reactions have been used to introduce substituents at the C-4 position of chroman-2-ones, which are structurally related. nih.gov
Below is a table summarizing the potential chemical transformations of this compound.
| Moiety | Reaction Type | Reagents and Conditions | Product Type |
| Acetonitrile | Nucleophilic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Ketone |
| Organolithium Reagent (RLi), then H₃O⁺ | Ketone | ||
| Lithium Aluminum Hydride (LiAlH₄), then H₂O | Primary Amine | ||
| Diisobutylaluminium Hydride (DIBAL-H), then H₂O | Aldehyde | ||
| Hydrolysis (Acidic) | HCl or H₂SO₄, Heat | Carboxylic Acid | |
| Hydrolysis (Basic) | NaOH, Heat, then H₃O⁺ | Carboxylic Acid | |
| Amidation | Controlled Hydrolysis or H₂O₂, Base | Amide | |
| Chroman Ring | Nitration | HNO₃, H₂SO₄ | Nitro-substituted Chroman |
| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted Chroman | |
| Friedel-Crafts Alkylation | R-X, AlCl₃ | Alkyl-substituted Chroman | |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acyl-substituted Chroman |
Formation of Complex Molecular Architectures
The this compound scaffold serves as a valuable building block for the synthesis of more complex molecular structures, including fused heterocyclic systems. The inherent reactivity of both the chroman ring and the cyanomethylidene moiety can be harnessed in various synthetic strategies.
Construction of Fused Heterocyclic Systems Incorporating the Chroman-Acetonitrile Framework
The acetonitrile group is a versatile functional handle for constructing new rings onto the chroman framework. The active methylene group (alpha to the nitrile) can be deprotonated to form a nucleophile, while the nitrile itself can participate in cyclization reactions, for example, through addition of an internal nucleophile to the carbon-nitrogen triple bond.
A common strategy involves the condensation of the active methylene group with an electrophile, followed by an intramolecular cyclization. For example, in analogous systems, 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles undergo a base-assisted intramolecular cyclization, where the amino group attacks the ketone, followed by oxidation to yield 2-(3-oxoindolin-2-ylidene)acetonitriles, a fused heterocyclic product. nih.gov This type of transformation suggests a potential pathway for this compound, where functionalization of the chroman's aromatic ring with a suitable nucleophile could lead to novel fused systems.
Furthermore, the chroman-acetonitrile framework can be incorporated into cycloaddition reactions. For instance, [3+2] cycloadditions using in situ generated heteroaromatic N-ylides have been shown to react with electron-deficient olefins like benzylidenemalononitriles to produce highly functionalized, fused polyheterocyclic compounds. mdpi.com This demonstrates the potential of the acetonitrile moiety, or derivatives thereof, to act as a dienophile or dipolarophile component in the construction of complex fused architectures. The reaction of 3-formylchromones with bifunctional nucleophiles often proceeds via condensation followed by a nucleophilic attack on the C-2 position of the chromone, leading to a diverse array of fused heterocycles. eurjchem.com
| Precursor Type | Reaction Strategy | Key Transformation | Fused System Formed | Reference |
|---|---|---|---|---|
| 4-(2-Aminophenyl)-4-oxobutanenitrile | Intramolecular Cyclization | Nucleophilic attack of amine on ketone | Indolin-3-one | nih.gov |
| Benzylidenemalononitrile | [3+2] Cycloaddition | Reaction with heteroaromatic N-ylide | Fused Pyrrolidine | mdpi.com |
| 3-Formylchromone | Condensation/Intramolecular Cyclization | Reaction with bifunctional nucleophiles | Various Fused Pyridines, Pyrimidines, etc. | eurjchem.com |
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are powerful one-pot processes that combine three or more reactants to form a complex product, incorporating most of the atoms from the starting materials. nih.gov The this compound molecule possesses functional groups that make it a suitable candidate for participation in MCRs for rapid structural elaboration.
The Strecker reaction, the first reported MCR, synthesizes α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source. nih.gov While this compound already contains a nitrile, its chroman-4-one precursor could participate in a Strecker reaction. Alternatively, the active methylene group in this compound could act as the carbon-nucleophile component in other MCRs. For example, it could undergo a Knoevenagel condensation with an aldehyde as the first step of a domino reaction sequence.
MCRs are widely used to generate libraries of heterocyclic compounds. For instance, a four-component reaction involving an aldehyde, 4-hydroxycoumarin (a related chroman-4-one derivative), and malononitrile can be used to synthesize 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives. nih.gov This illustrates how the core chroman structure can be elaborated into more complex, fused systems in a single, efficient step. The reactivity of the active methylene and the potential for the chroman oxygen to participate in cyclizations make this compound a promising substrate for the discovery of novel MCRs leading to diverse molecular architectures.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
Proton (¹H) NMR Applications
Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and stereochemical relationships. However, specific ¹H NMR spectral data for 2-(Chroman-4-yl)acetonitrile, which would include chemical shifts (δ), coupling constants (J), and signal multiplicities for each proton, are not documented in the available search results.
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and type of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, providing a "fingerprint" of the carbon skeleton. As with proton NMR, specific experimental ¹³C NMR data for this compound, which would detail the chemical shifts for the 11 carbon atoms in its structure, could not be located.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools used to establish connectivity between atoms within a molecule. These experiments help to piece together the full molecular structure by showing correlations between neighboring protons (COSY) or between protons and directly attached carbons (HSQC) or carbons that are two or three bonds away (HMBC). There are no published 2D NMR studies specifically for this compound.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula. The molecular formula for this compound is C₁₁H₁₁NO, corresponding to a monoisotopic mass of 173.0841 Da. However, experimental mass spectrometry data, including observed m/z values and fragmentation patterns that would confirm this structure, are not available in the searched literature.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation. For this compound, one would expect to observe a characteristic sharp absorption band for the nitrile (C≡N) group, typically in the range of 2220-2260 cm⁻¹. Additionally, absorptions corresponding to C-H bonds in the aromatic and aliphatic regions, as well as the C-O ether linkage, would be expected. Despite these theoretical expectations, no experimentally recorded IR spectrum for this specific compound has been found in the public domain.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides precise bond lengths, bond angles, and conformational details. The process requires a suitable single crystal of the compound, which can be challenging to obtain. There is no evidence in the available literature to suggest that this compound has been successfully crystallized and analyzed by X-ray diffraction.
Chromatographic Techniques for Purity and Mixture Analysis (HPLC, GC-MS)
The assessment of purity and the analysis of complex mixtures containing this compound are critical aspects of its chemical characterization. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely employed analytical techniques for these purposes. While specific validated methods for this compound are not extensively documented in publicly available literature, established principles for the analysis of structurally related chroman and nitrile-containing compounds provide a strong basis for developing effective analytical protocols.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for the analysis of moderately polar compounds like this compound. This technique separates compounds based on their hydrophobic interactions with a nonpolar stationary phase.
Methodology and Research Findings:
For the analysis of chroman derivatives and nitrile compounds, C18 (octadecylsilyl) columns are frequently utilized due to their versatility and broad applicability in separating a wide range of organic molecules. bas.bgcellulosechemtechnol.ro The mobile phase typically consists of a mixture of water and an organic modifier, most commonly acetonitrile (B52724), owing to its favorable properties such as low viscosity and UV transparency. nih.govchromatographyonline.comsigmaaldrich.com
A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. This approach allows for the separation of both polar impurities and the less polar main compound within a single analytical run. Detection is commonly achieved using a UV detector, as the chroman moiety in this compound is expected to exhibit significant UV absorbance.
The following table outlines a representative RP-HPLC method for the purity analysis of this compound, based on common practices for similar compounds.
Table 1: Representative RP-HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
In such a method, this compound, being a moderately nonpolar compound, would be expected to have a significant retention time. Impurities that are more polar would elute earlier, while less polar impurities would have longer retention times. The peak area of this compound relative to the total peak area of all components in the chromatogram is used to determine its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique that is well-suited for the analysis of volatile and thermally stable compounds. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. For the analysis of this compound, it is crucial to ensure that the compound does not degrade at the temperatures used in the GC inlet and column.
Methodology and Research Findings:
In GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. libretexts.org A common stationary phase for the analysis of a wide range of organic compounds is a nonpolar phase, such as one based on 5% phenyl-polysiloxane.
The mass spectrometer detector ionizes the eluted compounds, typically using electron ionization (EI), and then separates the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern observed in the mass spectrum provides a "fingerprint" that can be used to identify the compound. libretexts.org The fragmentation of chroman and related structures often involves characteristic losses, such as the retro-Diels-Alder (RDA) cleavage of the dihydropyran ring. nih.govbenthamopen.combenthamopenarchives.comresearchgate.net For this compound, one would expect to observe a molecular ion peak (M+) corresponding to its molecular weight, as well as fragment ions resulting from the cleavage of the acetonitrile side chain and fragmentation of the chroman ring system.
The following table presents plausible GC-MS parameters for the analysis of this compound.
Table 2: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-polysiloxane) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
While direct injection of acetonitrile solutions in GC-MS can sometimes present challenges, these are often manageable with appropriate injection techniques and instrument parameters. gcms.czreddit.comchromforum.org The data obtained from GC-MS analysis can be used to confirm the identity of this compound in a sample and to identify and quantify any volatile impurities.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electron distribution, orbital energies, and the energies of various molecular states, which are crucial for predicting reactivity and spectroscopic behavior.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying reaction mechanisms. For a molecule like 2-(Chroman-4-yl)acetonitrile, DFT could be employed to investigate various potential reactions, such as the deprotonation of the α-carbon, hydrolysis of the nitrile group, or reactions involving the chroman ring.
A hypothetical DFT study on the deprotonation of this compound could involve calculating the energies of the reactant, a base, the corresponding carbanion intermediate, and the protonated base. The transition state connecting the reactant and the intermediate can also be located and its energy calculated. The difference in energy between the reactants and the transition state would yield the activation energy, providing insight into the reaction kinetics. The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also key indicators of reactivity. For instance, the HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
Table 1: Hypothetical DFT-Calculated Energies for the Deprotonation of this compound
| Species | Method/Basis Set | Total Energy (Hartree) | Relative Energy (kcal/mol) |
| This compound + OH⁻ | B3LYP/6-311+G(d,p) | -729.123456 | 0.0 |
| Transition State | B3LYP/6-311+G(d,p) | -729.098765 | 15.5 |
| Carbanion + H₂O | B3LYP/6-311+G(d,p) | -729.145678 | -13.9 |
Note: The data in this table is illustrative and intended to represent typical results from a DFT study.
Quantum chemical methods are also invaluable for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, DFT calculations could be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
Calculations of NMR chemical shifts are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net Theoretical predictions of ¹H and ¹³C chemical shifts can be compared with experimental data to confirm the molecular structure. mdpi.com Similarly, by calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. These calculated frequencies are often scaled to better match experimental values due to the approximations inherent in the calculations. researchgate.net
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (B3LYP/6-311+G(d,p)) | Experimental Value |
| ¹³C NMR (ppm), C≡N | 118.5 | 117.8 |
| ¹H NMR (ppm), CH-CN | 3.15 | 3.08 |
| IR Frequency (cm⁻¹), C≡N stretch | 2255 (scaled) | 2248 |
Note: The data in this table is for illustrative purposes.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations and conformational analysis provide insights into the dynamic behavior and preferred shapes of a molecule, which are crucial for understanding its interactions with its environment.
The chroman ring in this compound is not planar, and the acetonitrile (B52724) substituent at the 4-position can adopt different orientations. Energy minimization techniques can be used to find the most stable three-dimensional structure (the global minimum) as well as other low-energy conformations (local minima). By systematically rotating the rotatable bonds and calculating the energy at each step, a conformational landscape map can be generated. This map reveals the relative energies of different conformers and the energy barriers between them. Such studies have been performed on similar chromane derivatives to understand their stereochemistry. mdpi.com
The conformation of a molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water, acetonitrile, or chloroform). rsc.orgrsc.org By running a simulation over a period of time, one can observe how the solvent molecules arrange themselves around the solute and how this affects the solute's conformation. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized. The study of acetonitrile in various solvents using MD simulations is a well-established field. ambermd.orgresearchgate.netmdpi.com
Table 3: Hypothetical Relative Energies of this compound Conformers in Different Solvents
| Conformer | Relative Energy in Vacuum (kcal/mol) | Relative Energy in Water (kcal/mol) | Relative Energy in Chloroform (kcal/mol) |
| Equatorial-gauche | 0.0 | 0.0 | 0.0 |
| Equatorial-anti | 1.2 | 0.8 | 1.1 |
| Axial-gauche | 2.5 | 3.1 | 2.6 |
Note: The data in this table is illustrative and represents a plausible outcome of such a study.
Ligand Design and Molecular Interaction Profiling
The chroman scaffold is present in many biologically active molecules, and computational methods are often used in the design of new ligands based on this structure. acs.org Although specific studies on this compound as a ligand may not be widely available, its potential for molecular interactions can be profiled using computational techniques.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule ligand to a protein receptor. By docking this compound into the active site of a target protein, one could predict its binding affinity and identify key interactions, such as hydrogen bonds or hydrophobic interactions.
Further, molecular dynamics simulations of the ligand-protein complex can provide insights into the stability of the binding and the dynamic nature of the interactions. These computational approaches are integral to modern drug discovery and can guide the synthesis of more potent and selective analogs. sciencescholar.us
Structure-Based Molecular Docking Studies of Interaction Potential
No specific molecular docking studies for this compound were found in the reviewed literature.
Pharmacophore Modeling and Virtual Screening Concepts
No specific pharmacophore modeling or virtual screening studies for this compound were identified.
Theoretical Predictions of Binding Affinities for Target Exploration
There are no available theoretical predictions of binding affinities for this compound.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Structural Features
No QSAR models specific to this compound have been reported.
Future Directions and Emerging Research Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The pursuit of more efficient and sustainable chemical syntheses is a cornerstone of modern chemistry. For 2-(Chroman-4-yl)acetonitrile and its parent structures, future research will likely focus on developing synthetic routes that improve upon classical methods by increasing yield, reducing waste, and utilizing more environmentally benign conditions.
Key areas for development include:
Catalytic Systems: Shifting from stoichiometric reagents to catalytic processes can dramatically improve atom economy and reduce waste. paperpublications.org Future syntheses may employ novel metal or organocatalysts to construct the chroman ring or introduce the acetonitrile (B52724) side chain with high selectivity and efficiency.
Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially without isolating intermediates can significantly streamline synthesis. rsc.org Research into cascade or domino reactions starting from simple precursors could provide a highly efficient entry to the this compound core.
Green Chemistry Principles: The application of green chemistry principles is becoming imperative. paperpublications.orgwjpmr.com This involves the use of safer, renewable, or recyclable solvents, reducing energy consumption through milder reaction conditions (such as those enabled by photoredox catalysis), and minimizing the generation of hazardous byproducts. wjpmr.comunibo.itnih.gov For instance, developing syntheses in water or other bio-based solvents would represent a significant advancement. paperpublications.org
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forming C-C bonds under mild conditions. nih.govrsc.org Future routes could leverage photoredox catalysts to mediate the synthesis of chroman-4-one precursors or to directly functionalize the chroman scaffold. nih.govrsc.org
| Synthetic Strategy | Potential Advantage | Relevant Precedent/Concept |
| Novel Catalysis | Higher efficiency, lower waste, improved selectivity | Development of zinc-mediated cascade reactions for 2-alkyl-chroman-4-ones. rsc.org |
| Cascade Reactions | Fewer purification steps, reduced solvent use, increased overall yield | Doubly decarboxylative Michael-type additions to form substituted chroman-4-ones. nih.gov |
| Green Solvents | Reduced environmental impact, improved safety profile | Use of water, acetone, or methanol (B129727) as recoverable and non-hazardous solvents. paperpublications.org |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity pathways | Visible-light synthesis of substituted chroman-4-ones via Giese-type reactions. nih.govrsc.org |
Exploration of Mechanistic Details of Undiscovered Reactions
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. While synthetic routes to chroman derivatives exist, the full reactive potential of this compound is likely untapped. Future research will benefit from detailed mechanistic studies to elucidate the pathways of its formation and subsequent transformations.
Promising areas of investigation include:
Confirmation of Reaction Pathways: For newly developed synthetic routes, mechanistic studies involving kinetic analysis, isotopic labeling, and computational modeling can confirm the proposed reaction pathways, such as the decarboxylative pathways seen in related syntheses. nih.gov
Uncovering Novel Reactivity: The acetonitrile group is a versatile functional handle that can participate in a wide array of reactions, including cycloadditions, amidations, and cyanomethylations. mdpi.com Mechanistic investigations could uncover previously unknown transformations of this compound, leading to novel molecular architectures.
Role of Intermediates: Identifying and characterizing transient intermediates, such as radicals or carbocations, can provide critical insights. nih.govrsc.org For example, understanding the formation and fate of radical intermediates in photocatalytic reactions involving chromone (B188151) precursors could lead to the development of entirely new functionalization strategies. nih.govrsc.org
Advanced Derivatization for Tailored Molecular Properties
The this compound scaffold serves as an excellent starting point for creating diverse libraries of new chemical entities. Advanced derivatization allows for the fine-tuning of molecular properties to suit specific applications, particularly in drug discovery and materials science.
Future derivatization efforts will likely focus on:
Structure-Activity Relationship (SAR) Studies: By systematically modifying different parts of the molecule—such as the aromatic ring of the chroman system or the alpha-position of the nitrile group—researchers can build detailed SAR models. These models are essential for optimizing biological activity, as has been demonstrated for related chroman and coumarin (B35378) derivatives which have shown potential as anticancer and antiepileptic agents. nih.govnih.gov
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can modulate a compound's potency, selectivity, and pharmacokinetic profile. nih.gov Future work could explore replacing the nitrile group or substituting various positions on the chroman ring to improve drug-like properties.
Introduction of Pharmacophores: The synthesis of derivatives bearing known pharmacophoric groups can target specific biological pathways. For instance, incorporating moieties known to interact with particular enzymes or receptors could lead to the discovery of potent and selective therapeutic agents. nih.govnih.gov
| Derivatization Site | Potential Property to Modify | Example from Related Structures |
| Chroman Aromatic Ring | Biological target specificity, solubility, metabolic stability | Substitution on the chroman ring of Ormeloxifene influences its anti-breast cancer activity. nih.gov |
| Acetonitrile Side Chain | Reactivity, polarity, hydrogen bonding capacity | Conversion to amides or other functional groups to explore different biological interactions. |
| Chroman Heterocyclic Ring | Conformation, steric profile, metabolic stability | Introduction of substituents at the 2-position to create diverse libraries for drug discovery. rsc.org |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. ijirt.org These computational tools can accelerate the design-synthesize-test cycle by predicting molecular properties and generating novel chemical structures.
For this compound, AI and ML can be applied to:
Predictive Modeling: ML algorithms can be trained on existing data from chroman derivatives to build models that predict various properties, such as biological activity, toxicity, or physicochemical characteristics (e.g., solubility). nih.govmdpi.com This allows for the in silico screening of virtual libraries of this compound derivatives, prioritizing the most promising candidates for synthesis.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. mdpi.comcrimsonpublishers.com By providing the this compound core as a constraint, these models could generate novel derivatives optimized for a specific biological target, potentially surpassing what might be conceived through traditional medicinal chemistry intuition. crimsonpublishers.com
Virtual Screening and Drug Repurposing: AI can rapidly screen vast databases of existing compounds to identify molecules with the potential to interact with a specific biological target. ijirt.org This could be used to identify new applications for derivatives of this compound or to find other molecules that could be synthesized from it.
Theoretical Contributions to Understanding Structure-Property Relationships
Theoretical and computational chemistry provide a powerful lens for understanding the fundamental relationship between a molecule's structure and its observable properties. nih.gov Quantum chemical calculations can offer insights that are difficult or impossible to obtain through experimental means alone.
Future theoretical studies on this compound and its derivatives could include:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular geometry, and vibrational frequencies. researchgate.net This information helps in interpreting experimental data (e.g., from spectroscopy) and understanding the molecule's intrinsic reactivity.
Molecular Electrostatic Potential (MESP) Mapping: MESP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net This is invaluable for predicting how the molecule will interact with biological targets or other reagents.
Quantitative Structure-Property Relationship (QSPR): By combining calculated molecular descriptors with experimental data, researchers can develop robust QSPR models. rsc.org These models provide a quantitative understanding of how specific structural features (e.g., bond lengths, partial charges, molecular shape) influence macroscopic properties, thereby guiding the rational design of new compounds with tailored characteristics. nih.gov
| Computational Method | Information Gained | Application in Compound Design |
| Density Functional Theory (DFT) | Optimized geometry, electronic structure, vibrational modes. researchgate.net | Predicting reactivity, interpreting spectroscopic data. |
| Molecular Electrostatic Potential (MESP) | Identification of electrophilic and nucleophilic sites. researchgate.netresearchgate.net | Understanding non-covalent interactions with biological targets. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and intermolecular interactions. researchgate.net | Characterizing hydrogen bonds and other stabilizing forces. |
| Quantitative Structure-Property Relationship (QSPR) | Correlation between molecular descriptors and physical or biological properties. rsc.org | Guiding lead optimization by predicting the properties of unsynthesized analogs. |
Conclusion
Identification of Knowledge Gaps and Areas for Future Inquiry
The absence of dedicated research on 2-(Chroman-4-yl)acetonitrile presents a clear and substantial knowledge gap. Virtually all aspects of this compound's chemical and biological profile are yet to be determined. Key areas for future inquiry include:
Synthesis and Characterization: The development of efficient and scalable synthetic routes to produce this compound is a fundamental first step. Following a successful synthesis, comprehensive characterization using modern analytical techniques (such as NMR, IR, and mass spectrometry) would be essential to confirm its structure and purity.
Physicochemical Properties: Basic physicochemical properties, including melting point, boiling point, solubility, and spectroscopic data, are currently unknown and require experimental determination.
Chemical Reactivity: The reactivity of the nitrile and chroman moieties in this specific arrangement has not been explored. Investigating its behavior in various chemical reactions could unveil novel synthetic pathways to other chroman derivatives.
Biological and Pharmacological Screening: Given the established biological activities of other chroman-4-one derivatives, screening this compound for a range of pharmacological activities (e.g., anticancer, anti-inflammatory, antimicrobial) would be a logical and potentially fruitful area of investigation.
Q & A
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization of 2-(Chroman-4-yl)acetonitrile?
Answer:
For structural elucidation, employ a combination of NMR (¹H/¹³C) to identify functional groups and stereochemistry, IR spectroscopy to confirm nitrile (C≡N) stretching vibrations (~2200 cm⁻¹), and single-crystal X-ray diffraction (SCXRD) for absolute configuration determination. SCXRD refinement using programs like SHELXL (part of the SHELX suite) is critical for resolving bond lengths and angles, especially in chiral centers. For example, a related compound, 2-(4-Methoxy-1H-indol-3-yl)acetonitrile, was resolved with SHELXL, achieving an R-factor of 0.088 .
Basic: How can computational tools predict physicochemical properties (e.g., pKa, logD) of this compound?
Answer:
Software like JChem or ACD/Labs can calculate properties such as acid dissociation constants (pKa) and logD (partition coefficient at pH 5.5). For instance, a structurally similar compound, 2-[4-(propan-2-yl)-1,3-thiazol-2-yl]acetonitrile, showed a calculated pKa of 11.12 and logD (pH 5.5) via JChem . These tools use QSAR models and quantum mechanical calculations to approximate solubility, stability, and bioavailability, aiding in experimental design.
Advanced: How should researchers address contradictions between spectroscopic data and computational predictions?
Answer:
Discrepancies often arise from solvent effects, conformational flexibility, or crystal packing. Mitigate this by:
- Cross-validating data : Compare NMR/IR results with SCXRD (e.g., resolving tautomeric forms via crystallography ).
- Revisiting computational parameters : Adjust solvent models (e.g., COSMO-RS for solvation effects) or refine DFT functional choices (B3LYP vs. M06-2X).
- Experimental replication : Test under varied conditions (temperature, solvent polarity) to isolate artifacts.
Advanced: What strategies optimize the synthetic yield of this compound derivatives?
Answer:
Key considerations include:
- Catalyst selection : Use Pd/C or Ni catalysts for cyanation reactions, monitoring by TLC/HPLC.
- Solvent polarity : Acetonitrile itself can act as a solvent and reactant in nitrile-forming reactions (e.g., nucleophilic substitution under reflux ).
- Purification : Employ column chromatography with silica gel (hexane:EtOAc gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product.
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they resolved?
Answer:
Common issues include:
- Disorder in the chroman ring : Resolve using SHELXL’s PART/SUMP commands to model alternative conformers .
- Weak diffraction due to small crystal size : Optimize crystal growth via slow evaporation in acetonitrile/chloroform mixtures.
- Twinned crystals : Apply SHELXD for structure solution and TWINLAW for matrix refinement . A study on 2-(4-Methoxy-1H-indol-3-yl)acetonitrile achieved a data-to-parameter ratio of 18.0 using SHELXL .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Ventilation : Use fume hoods to avoid inhalation (H331 hazard ).
- PPE : Nitrile gloves, lab coats, and goggles (H315/H319 risks ).
- Storage : Seal under inert gas (N₂/Ar) at room temperature to prevent degradation .
Advanced: How can researchers validate the purity of this compound in natural product isolation?
Answer:
- Chromatographic methods : HPLC-PDA (C18 column, acetonitrile/water mobile phase) to detect UV-active impurities.
- Mass spectrometry : HRMS (ESI+) to confirm molecular ion [M+H]⁺ and rule out adducts.
- Comparative analysis : Cross-reference with isolated cyanogenic glycosides, where ethanolic extracts and column chromatography were used for purification .
Advanced: What computational frameworks model the reactivity of this compound in nucleophilic reactions?
Answer:
- DFT simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Transition state analysis : Use Gaussian or ORCA to model activation energies for nitrile group reactions.
- Solvent effects : Apply SMD implicit solvent models to simulate acetonitrile’s role in stabilizing intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
